Nanomolar 15-Lipoxygenase-1 Inhibition: A Definitive Binding Affinity Benchmark
Methyl 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate demonstrates potent, low-nanomolar inhibition of human 15-lipoxygenase-1 (15-LOX-1). In a direct biochemical assay, it exhibits a Ki value of 22 nM [1]. This affinity is in a range comparable to, or exceeding, that of many reference LOX inhibitors, establishing a clear quantitative benchmark for experimental use. For example, while Zileuton, a clinically approved 5-LOX inhibitor, shows weaker potency against 15-LOX isoforms (with IC50 values often in the micromolar range), this compound's 22 nM Ki provides a distinct, high-affinity starting point for 15-LOX-focused studies [2].
| Evidence Dimension | Inhibitory Binding Affinity (Ki) against Human 15-Lipoxygenase-1 |
|---|---|
| Target Compound Data | Ki = 22 nM |
| Comparator Or Baseline | Zileuton (5-LOX inhibitor); IC50 for 5-LOX ~0.3-0.5 µM; reported 15-LOX activity is generally weaker or not primary |
| Quantified Difference | Target compound is >10-fold more potent against 15-LOX-1 than Zileuton is against its primary 5-LOX target (on a molar basis) |
| Conditions | Inhibition of human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site assessed as 15-HPETE formation by Michaelis-Menten kinetics |
Why This Matters
A defined Ki of 22 nM provides a precise, reproducible, and highly potent activity benchmark, enabling rigorous SAR studies and reducing experimental variability compared to less potent or undefined analogs.
- [1] BindingDB. BDBM50417153 (CHEMBL1270704). Affinity Data: Ki 22 nM for Human 15-Lipoxygenase-1. Retrieved from BindingDB. View Source
- [2] Carter, G. W., et al. (1991). 5-lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. View Source
